molecular formula C10H12N4O B13233652 N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine

Cat. No.: B13233652
M. Wt: 204.23 g/mol
InChI Key: TYIKJQCXPOHBEF-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine is a compound that features both imidazole and pyridine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the use of a Van Leusen imidazole synthesis, which employs tosylmethyl isocyanide (TosMIC) and an aldehyde to form the imidazole ring . The imidazole is then reacted with a pyridine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce a variety of functional groups onto the rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine

InChI

InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-13-10)14-7-9-11-5-6-12-9/h2-6,14H,7H2,1H3,(H,11,12)

InChI Key

TYIKJQCXPOHBEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NCC2=NC=CN2

Origin of Product

United States

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